molecular formula C8H14O2 B2585472 Hept-5-ene-3-carboxylic acid CAS No. 82898-28-0

Hept-5-ene-3-carboxylic acid

Cat. No.: B2585472
CAS No.: 82898-28-0
M. Wt: 142.198
InChI Key: DVGJCXKMICUSPU-HWKANZROSA-N
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Description

Hept-5-ene-3-carboxylic acid is an organic compound characterized by a seven-carbon chain with a double bond at the fifth position and a carboxylic acid group at the third position

Safety and Hazards

When handling Hept-5-ene-3-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to use this compound only outdoors or in a well-ventilated area .

Future Directions

Hept-5-ene-3-carboxylic acid and its derivatives have potential applications in the synthesis of numerous sugars, C-nucleosides, and other compounds of biological relevance . They are important intermediates and the base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, borane, and sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated derivatives, esters, amides.

Comparison with Similar Compounds

Hept-5-ene-3-carboxylic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific placement of the double bond and carboxylic acid group, which provides distinct reactivity patterns and potential for diverse applications in synthesis and industry.

Properties

IUPAC Name

(E)-2-ethylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGJCXKMICUSPU-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C/C=C/C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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